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2-Bromo-1H-imidazole-5-carboxylic acid hydrochloride is a heterocyclic organic compound characterized by the presence of a bromine atom, a carboxylic acid group, and an imidazole ring. Its molecular formula is and it has a molecular weight of approximately 191.98 g/mol. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its structural features that allow for various chemical interactions and biological activities .
2-Bromo-1H-imidazole-5-carboxylic acid hydrochloride exhibits various biological activities:
The synthesis of 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride typically involves:
This compound has several applications across different fields:
Interaction studies have shown that 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride can affect various biological targets:
Several compounds share structural similarities with 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-1H-imidazole-5-carboxylic acid | Lacks bromine atom | Less reactive due to absence of halogen |
| 2-Bromo-4-methyl-1H-imidazole | Lacks carboxylic acid group | Affects solubility and reactivity |
| 2-Bromo-1H-imidazole | Lacks carboxylic acid group | Less functional diversity compared to the target compound |
| 5-Bromo-1H-imidazole-2-carboxylic acid | Different position of functional groups | Alters reactivity patterns significantly |
The uniqueness of 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride lies in its combination of a bromine atom and a carboxylic acid group within the imidazole framework. This combination enhances its reactivity and potential applications in both medicinal chemistry and material science, distinguishing it from other similar compounds that may lack one or more of these functional groups .